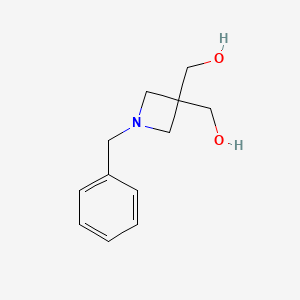
(1-Benzylazetidine-3,3-diyl)dimethanol
描述
(1-Benzylazetidine-3,3-diyl)dimethanol is a useful research compound. Its molecular formula is C12H17NO2 and its molecular weight is 207.273. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(1-Benzylazetidine-3,3-diyl)dimethanol is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the azetidine family, which are four-membered nitrogen-containing heterocycles known for their diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure
The molecular structure of this compound can be represented as follows:
This structure features a benzyl group attached to an azetidine ring with two hydroxymethyl substituents.
The biological activity of this compound is primarily attributed to its interactions with various biochemical pathways. Preliminary studies suggest that it may act as an inhibitor of Bruton's tyrosine kinase (Btk), a key player in B-cell signaling pathways. Inhibition of Btk is significant for developing treatments for hematological malignancies and autoimmune diseases .
Anticancer Activity
Research indicates that compounds similar to this compound exhibit anticancer properties by modulating kinase activity. Btk inhibitors have shown promise in treating B-cell lymphomas, highlighting the potential of this compound in oncology .
Anti-inflammatory Effects
In addition to its anticancer potential, this compound may possess anti-inflammatory properties. By inhibiting Btk, it could reduce inflammation associated with various autoimmune conditions .
Synthesis and Evaluation
A study focused on the synthesis of azetidine analogs, including this compound, evaluated their biological activities. The synthesized compounds were tested for their ability to inhibit dopamine uptake in synaptic vesicles, which is crucial for understanding their neuropharmacological effects .
| Compound | Structure | VMAT2 [^3H]DA Uptake Ki (nM) |
|---|---|---|
| METH | - | 2460 ± 8.3 |
| 2a | - | 45 ± 2.0 |
| 15a | H | 48 ± 2.8 |
| 22b | 4-OCH₃ | 24 ± 1.5 |
The compound 22b demonstrated significant inhibitory activity (Ki = 24 nM), suggesting that modifications in the azetidine structure can enhance potency against specific targets .
属性
IUPAC Name |
[1-benzyl-3-(hydroxymethyl)azetidin-3-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c14-9-12(10-15)7-13(8-12)6-11-4-2-1-3-5-11/h1-5,14-15H,6-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOFFCJVJVZRCBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC2=CC=CC=C2)(CO)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80948976 | |
| Record name | (1-Benzylazetidine-3,3-diyl)dimethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80948976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26096-30-0 | |
| Record name | (1-Benzylazetidine-3,3-diyl)dimethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80948976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














